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  • Product: 1-(2-Methylphenyl)piperazin-2-one
  • CAS: 150705-53-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity of Piperazine Derivatives: From Privileged Scaffold to Therapeutic Candidate

Abstract The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Classified as a "privileged structure," i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Classified as a "privileged structure," its unique physicochemical properties—including structural rigidity, high polarity, and the capacity for hydrogen bond formation—frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced water solubility and oral bioavailability.[2][3] This versatile scaffold is a key component in numerous FDA-approved drugs and serves as a foundational template for designing novel therapeutic agents across a wide spectrum of diseases.[2][4] This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the diverse biological activities of piperazine derivatives, focusing on their anticancer, antimicrobial, antiviral, and antipsychotic potential. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation.

The Piperazine Nucleus: A Scaffold of Choice in Drug Discovery

The prevalence of the piperazine moiety in successful pharmaceuticals is not coincidental. Its six-membered ring containing two opposing nitrogen atoms provides a unique combination of features that medicinal chemists can exploit.[3][5] The two nitrogen atoms can be functionalized, allowing for fine-tuning of the molecule's properties to optimize target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][6] This adaptability has led to the development of piperazine-containing compounds that exhibit a remarkable breadth of biological activities.

The general workflow for investigating a novel piperazine derivative involves synthesis, followed by a cascade of in vitro and in vivo screening assays tailored to the desired therapeutic area.

G Figure 1: General workflow for the discovery and evaluation of piperazine derivatives. cluster_0 Discovery & Synthesis cluster_1 In Vitro Biological Screening cluster_2 Lead Optimization & Preclinical Synthesis Chemical Synthesis of Piperazine Derivative Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Activity Screening (e.g., Cytotoxicity, MIC) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Receptor Binding, Enzyme Inhibition) Primary_Screening->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., Pathway Analysis, Apoptosis Assay) Secondary_Screening->Mechanism_Study SAR Structure-Activity Relationship (SAR) Studies Mechanism_Study->SAR ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, hERG) SAR->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Xenograft, Infection Models) ADME_Tox->In_Vivo

Caption: General workflow for piperazine derivative discovery.

Antimicrobial Activity: A Renewed Defense Against Resistance

The global crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents.[1][7] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens, including bacteria and fungi.[1][8]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial action of piperazine derivatives is often attributed to their ability to interfere with essential microbial enzymes or cellular structures. Molecular docking studies have helped validate their mechanisms by showing binding interactions with microbial proteins.[7]

A key insight for drug design is the influence of substituents on the piperazine scaffold. Structure-activity relationship (SAR) studies have consistently shown that:

  • Electron-withdrawing groups (e.g., chloro, bromo, nitro) on aryl rings attached to the piperazine nucleus tend to enhance antibacterial activity.[7][9]

  • Electron-donating groups , conversely, often reduce potency.[7]

Quantitative Data Summary: Antimicrobial Efficacy

The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[10]

Compound TypeTarget OrganismRepresentative MIC (µg/mL)Reference Standard (MIC, µg/mL)
Chalcone-Piperazine HybridStaphylococcus aureusPotentially ActiveAmpicillin
4-Substituted-1-phenyl-piperazineEscherichia coliSignificant ActivityGentamycin
Substituted Piperazine DerivativeCandida albicans2.22Fluconazole
Triazole-Piperazine HybridCandida albicans0.0248 (µmol/mL)Not Specified

Note: This table is a representative summary. Actual values are highly dependent on the specific derivative and microbial strain. Data synthesized from multiple sources.[1][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of a piperazine derivative against a bacterial strain.[10][11][12]

Causality: The broth microdilution method is chosen for its efficiency in testing multiple concentrations simultaneously and its conservation of test compound. It provides a quantitative measure (the MIC) of a compound's potency, which is a critical parameter for preclinical assessment.[11]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the piperazine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in the broth medium to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).[12] Ensure the final volume in each well is 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum only (to confirm bacterial growth).

    • Negative Control: A well containing broth only (to check for sterility).

    • Standard Control: Wells with a known antibiotic (e.g., Gentamycin) to validate the assay.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the piperazine derivative at which there is no visible growth (i.e., the well is clear).[10][12]

Anticancer Activity: Targeting Malignant Proliferation

Piperazine derivatives, particularly arylpiperazines, are a significant focus of cancer research due to their ability to induce cytotoxic effects in tumor cells through multiple mechanisms.[2][4] Many FDA-approved anticancer drugs incorporate the piperazine ring, highlighting its potential.[4][13]

Mechanisms of Action in Oncology

These compounds interact with a variety of molecular targets implicated in cancer progression.[14]

  • Induction of Apoptosis: Many piperazine derivatives trigger programmed cell death. One study showed that a novel piperazine compound (PCC) induced both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis in human liver cancer cells.[15] This was evidenced by the release of cytochrome c from mitochondria and the activation of caspases 8, 9, and 3/7.[15]

  • Cell Cycle Arrest: Compounds have been shown to halt cancer cell proliferation by arresting the cell cycle, often at the G2/M phase.[2][14]

  • Inhibition of Signaling Pathways: A critical mechanism is the inhibition of pro-survival signaling pathways that are frequently over-activated in cancers. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common target for piperazine-based inhibitors.[2]

  • Topoisomerase II Inhibition: Some derivatives function as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[16]

G Figure 2: Simplified PI3K/Akt pathway inhibited by anticancer piperazine derivatives. cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperazine Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt pathway inhibited by piperazine derivatives.

Quantitative Data Summary: Cytotoxic Potency

The anticancer efficacy of a compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀), representing the concentration required to inhibit cell growth by 50%.[2][13]

Compound ClassCell LineActivity MetricValue (µM)
Piperazine-Quinoxaline di-N-oxideHT29 (Colon Cancer)IC₅₀0.28
Piperazine-BenzothiazoleHCT116 (Colon Cancer)IC₅₀6.38
Quazolinone-PiperazineColo-205 (Colon Cancer)IC₅₀1.0
Phenylpiperazine-BenzothiazineMCF7 (Breast Cancer)IC₅₀<10
Piperazine Derivative (PCC)SNU-475 (Liver Cancer)IC₅₀6.98

Note: This table is a representative summary. Values are highly dependent on the specific derivative and cell line. Data synthesized from multiple sources.[13][15][16]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[17]

Causality: The MTT assay is a widely adopted, reliable, and rapid method for screening the cytotoxic potential of new compounds.[17][18] It relies on the principle that mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantifiable measure of cell viability.[17]

G Figure 3: Experimental workflow of the MTT assay for cytotoxicity. start Seed Cells in 96-well Plate (e.g., 5,000 cells/well) incubate1 Incubate 24h (Allow cells to attach) start->incubate1 treat Treat with Serial Dilutions of Piperazine Derivative incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, Sorenson's Buffer) incubate3->solubilize read Read Absorbance (e.g., at 570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 Value read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[17]

Antiviral and Antipsychotic Activities

The versatility of the piperazine scaffold extends to neurology and virology, where it forms the basis of many important drugs.

Antiviral Activity

Piperazine derivatives have demonstrated activity against a range of viruses, including influenza, HIV, and SARS-CoV-2.[19][20][21] A common mechanism is the inhibition of viral enzymes crucial for replication, such as the main protease (Mpro) in coronaviruses.[20]

Quantitative Data: Antiviral potency is measured by the EC₅₀ value, the concentration that reduces viral replication by 50%.

Compound ClassTarget VirusActivity MetricValue (µM)
Trisubstituted PiperazineSARS-CoV-2EC₅₀0.40
Nucleozin Sulfonyl PiperazineInfluenza A-Better than Ribavirin
Flavonol-Piperazine SulfonylTobacco Mosaic Virus (TMV)EC₅₀110.4 (µg/mL)

Note: Data synthesized from multiple sources.[20][21][22]

Experimental Protocol: Virus Yield Reduction Assay

This assay quantitatively measures the production of infectious virus particles from cells treated with an antiviral compound.[23][24]

Causality: Unlike assays that only measure cell death (CPE), the yield reduction assay directly quantifies the inhibition of viral replication, providing a more reliable measure of a compound's specific antiviral effect.[23]

Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a multi-well plate.

  • Infection and Treatment: Infect the cells with the virus at a defined multiplicity of infection (MOI). Simultaneously, treat the cells with various concentrations of the piperazine derivative.

  • Incubation: Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the cell culture supernatant, which contains the newly produced progeny viruses.

  • Titration: Perform a serial dilution of the harvested supernatant and use it to infect fresh cell monolayers in a 96-well plate.

  • Quantification: After another incubation period, determine the virus titer using methods like a plaque assay or by calculating the 50% Tissue Culture Infectious Dose (TCID₅₀).[23][25]

  • Analysis: Compare the virus titers from treated cells to those from untreated controls to calculate the percentage of inhibition and determine the EC₅₀ value.

Antipsychotic Activity

Piperazine derivatives are integral to the development of antipsychotic drugs, primarily for treating schizophrenia.[2][26][27]

Mechanism of Action: They typically act as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors in the central nervous system.[2][28] The therapeutic effect of typical antipsychotics is mainly attributed to the antagonism of D₂ receptors in the mesolimbic system.[28] Atypical antipsychotics often have a mixed D₂/5-HT receptor profile.[27]

Quantitative Data: The potency of antipsychotic candidates is measured by their binding affinity (Kᵢ) to target receptors. Lower Kᵢ values indicate higher affinity.

Compound ClassTarget ReceptorActivity MetricRepresentative Value
ArylpiperazineDopamine D₂KᵢLow nanomolar (nM)
ArylpiperazineSerotonin 5-HT₂ₐKᵢLow nanomolar (nM)

Note: This table is a representative summary. Actual values are highly dependent on the specific derivative.

Experimental Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the D₂ receptor.[29][30]

Causality: This competitive binding assay provides a direct measure of a compound's affinity for a specific molecular target (the D₂ receptor), which is the primary mechanism for many antipsychotics. It is a crucial first step in screening for potential therapeutic candidates.[31]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human dopamine D₂ receptor or from specific brain regions (e.g., striatum) of a rodent.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with cofactors like MgCl₂, NaCl).

  • Reaction Mixture: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled D₂ antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test piperazine derivative.

  • Nonspecific Binding: To determine nonspecific binding, run a parallel set of tubes containing a high concentration of an unlabeled D₂ antagonist (e.g., Haloperidol).

  • Incubation: Incubate the mixture at room temperature or 37°C for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its structural simplicity and synthetic tractability, combined with its ability to impart favorable pharmacological properties, have secured its place as an essential building block for drug discovery.[1][3][6] The diverse biological activities—spanning antimicrobial, anticancer, antiviral, and antipsychotic applications—underscore its remarkable versatility.

Future progress in this field will likely arise from several key areas:

  • Hybrid Scaffold Engineering: Combining the piperazine moiety with other pharmacologically active scaffolds to create hybrid molecules with dual or enhanced activities.

  • Computational Chemistry: Integrating molecular docking, pharmacophore modeling, and machine learning to rationally design next-generation derivatives with improved potency and selectivity.[7]

  • Targeted Delivery: Developing strategies to improve the delivery of piperazine-based drugs to specific tissues or cells, particularly for CNS disorders and cancer, to enhance efficacy and reduce side effects.

The continued exploration of piperazine chemistry, guided by the robust experimental methodologies outlined in this guide, promises to deliver a new generation of therapeutic agents to combat some of the world's most pressing health challenges.

References

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Piperazine Compound Evaluation

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry The piper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at opposing positions (1 and 4), is a quintessential "privileged scaffold" in drug discovery. Its structural simplicity, conformational flexibility, and tunable basicity make it a versatile building block for engaging with a wide array of biological targets.[1] From antipsychotics and antidepressants that modulate central nervous system (CNS) receptors to potent anticancer and antimicrobial agents, piperazine derivatives are foundational to numerous therapeutic classes.[1]

This guide provides an in-depth overview of the critical in vitro and in vivo methodologies used to characterize and advance piperazine-based compounds from initial screening to preclinical evaluation. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each experimental step.

Part 1: In Vitro Evaluation - From Cytotoxicity to Target Engagement

In vitro assays are the first crucial step in characterizing a novel piperazine compound. They provide rapid, high-throughput data on a compound's biological activity, mechanism of action, and potential toxicity in a controlled cellular environment.

Foundational Cytotoxicity Screening

Before assessing therapeutic efficacy, it is paramount to establish a compound's cytotoxic profile. This determines the concentration window where the compound can exert a specific pharmacological effect without causing general cell death.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells, serving as a proxy for cell viability.[2]

Rationale: This assay is a rapid and cost-effective first-pass screen to determine the concentration range at which a piperazine derivative begins to exhibit toxic effects. This data is essential for designing subsequent, more specific assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer or neuronal cell lines (e.g., HUH-7, MCF-7, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the piperazine test compounds in the appropriate culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plates for a predefined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Comparative Cytotoxicity of Piperazine Derivatives

Compound IDCancer Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
Derivative PCCSNU-475 (Liver Cancer)Cytotoxicity6.98[5]
Benzothiazole-Piperazine 1dHUH-7 (Hepatocellular)SRB Assay1.23[5]
Benzothiazole-Piperazine 1dMCF-7 (Breast Cancer)SRB Assay0.98[5]
Nitrophenylpiperazine 4lTyrosinase InhibitionEnzyme Assay72.55[6]
Target-Specific Assays: CNS Applications

A primary application for piperazine compounds is in neuroscience, particularly as antipsychotics and antidepressants.[1][7] These activities are often mediated by interactions with G-protein coupled receptors (GPCRs), such as dopamine D2 and serotonin (5-HT) receptors.[1][8]

Protocol 2: Dopamine D2 Receptor Binding Assay (Competitive Radioligand)

Rationale: This assay quantifies the affinity of a test compound for the dopamine D2 receptor, a primary target for most antipsychotic drugs.[9][10] A high binding affinity is often a prerequisite for antipsychotic efficacy. The protocol uses a competitive format where the unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor.[9]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rodent striatal tissue.[9]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (containing a fixed amount of D2 receptor).

    • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone or [³H]N-methylspiperone).[9][10]

    • Increasing concentrations of the unlabeled piperazine test compound.

  • Nonspecific Binding Control: Include wells with an excess of a known unlabeled D2 antagonist (e.g., haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity of Piperazine Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
FluphenazineDopamine D20.4[9]
Compound 3wDopamine D21.25[2]
Compound 3wSerotonin 5-HT1A0.98[2]
Risperidone (Standard)Dopamine D23.2[2]
Aripiprazole (Standard)Dopamine D20.8[2]

Workflow for In Vitro Screening of CNS-Active Piperazine Compounds

G cluster_0 Initial Screening cluster_1 Target Engagement cluster_2 Functional Activity A Novel Piperazine Compound Library B Cytotoxicity Screen (MTT Assay) A->B Test Compounds C Determine IC50 & Therapeutic Window B->C Analyze Viability D Dopamine D2 Receptor Binding Assay C->D Non-toxic Concentrations E Serotonin 5-HT2A Receptor Binding Assay C->E Non-toxic Concentrations F Determine Ki Values D->F E->F G cAMP Functional Assay (Gi/o Activation) F->G High-Affinity Hits H Assess Agonist/ Antagonist Activity G->H I Proceed to In Vivo Studies H->I Characterized Lead Compound

Caption: Workflow for in vitro screening of CNS-active piperazines.

Part 2: In Vivo Evaluation - From Pharmacokinetics to Behavioral Models

In vivo studies are essential to understand how a piperazine compound behaves in a complex biological system. These studies assess its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, its ability to cross the blood-brain barrier (BBB), and its efficacy in relevant animal models of disease.

Pharmacokinetic (PK) and BBB Penetration Studies

Rationale: A drug intended for CNS targets must be able to cross the highly selective blood-brain barrier.[11][12] Early PK studies in rodents are critical to determine a compound's bioavailability, half-life, and brain-to-plasma concentration ratio.[13]

Protocol 3: Rodent Pharmacokinetic and Brain Penetration Study

Step-by-Step Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.[14]

  • Compound Administration: Administer the piperazine compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) and intravenously (IV) to a separate cohort to determine absolute bioavailability.[15]

  • Blood Sampling: Collect serial blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Brain Tissue Collection: At the final time point, euthanize the animals and harvest the brains.

  • Sample Processing: Process blood to plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma and brain homogenates using a validated LC-MS/MS method.[16]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½). Calculate the brain-to-plasma ratio (Kp) to assess BBB penetration.[13]

Signaling Pathway: Dopamine D2 Receptor Antagonism A primary mechanism of action for many piperazine-based antipsychotics is the blockade of the dopamine D2 receptor, which is coupled to an inhibitory G-protein (Gi). This blockade prevents the inhibition of adenylyl cyclase, leading to normalized levels of cyclic AMP (cAMP).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Reduced Excitability) cAMP->Response Piperazine Piperazine Antipsychotic Piperazine->D2R Blocks

Caption: Mechanism of piperazine antipsychotics at the D2 receptor.

Behavioral Models for Antipsychotic Activity

Rodent behavioral models are used to predict the clinical efficacy of potential antipsychotic drugs. These models often rely on inducing behaviors analogous to the symptoms of psychosis.[17]

Protocol 4: Amphetamine-Induced Hyperlocomotion Model

Rationale: This model is based on the dopamine hypothesis of schizophrenia.[17] Psychostimulants like amphetamine increase synaptic dopamine, causing hyperlocomotion in rodents. A test compound's ability to reduce this hyperactivity indicates potential antipsychotic efficacy, particularly through D2 receptor blockade.[14][17]

Step-by-Step Methodology:

  • Animal Model: Use male mice.

  • Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer the piperazine test compound or vehicle control (e.g., saline) via the desired route (e.g., IP).

  • Challenge: After a set pre-treatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, IP) to induce hyperlocomotion.

  • Data Acquisition: Immediately return the mice to the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.[18]

  • Data Analysis: Compare the total locomotor activity of the compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests antipsychotic-like activity.

Other Key Behavioral Tests:

  • Prepulse Inhibition (PPI) of Acoustic Startle: Measures sensorimotor gating, a process deficient in schizophrenia patients. Antipsychotics can restore PPI deficits.[17]

  • Conditioned Avoidance Response (CAR): Assesses the ability of a compound to interfere with a learned avoidance behavior, a characteristic of all clinically effective antipsychotics.[17]

Conclusion and Future Directions

References

  • Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity - Benchchem.
  • Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity - Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Cytotoxicity of the four piperazine designer drugs after 72-h...
  • Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents - ResearchG
  • Cellular Models in Schizophrenia Research - MDPI.
  • Full article: Cytotoxic activities of some benzothiazole-piperazine deriv
  • Antipsychotic Behavioral Phenotypes in the Mouse Collaborative Cross Recombinant Inbred Inter-Crosses (RIX) - PubMed Central.
  • Application Notes: Fluphenazine Dimaleate for In Vitro Dopamine D2 Receptor Binding Assays - Benchchem.
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system - PubMed.
  • Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands - Benchchem.
  • The Recent Development of Piperazine and Piperidine Deriv
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administr
  • Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in R
  • Strategies to assess blood-brain barrier penetr
  • Strategies to assess blood-brain barrier penetration | Request PDF - ResearchG

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Technical Notes & Optimization

Troubleshooting

Storage and handling guidelines for 1-(2-Methylphenyl)piperazin-2-one

Technical Support Center: 1-(2-Methylphenyl)piperazin-2-one A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided in this guide is intended for experienced researche...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methylphenyl)piperazin-2-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for experienced researchers and professionals. Specific safety and handling data for 1-(2-Methylphenyl)piperazin-2-one is not widely available. Therefore, this guide has been compiled by synthesizing information from safety data sheets (SDS) of closely related analogs, including 1-(o-Tolyl)piperazine and Piperazin-2-one, as well as from peer-reviewed literature on the synthesis and handling of substituted piperazines. All users must conduct their own risk assessments and consult relevant institutional safety guidelines before working with this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and properties of 1-(2-Methylphenyl)piperazin-2-one, based on data from analogous compounds.

Q1: How should I store 1-(2-Methylphenyl)piperazin-2-one?

Proper storage is crucial to maintain the integrity of the compound. Based on guidelines for related piperazine derivatives, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] For long-term stability, particularly for solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended for the parent compound, piperazin-2-one.[2]

  • Atmosphere: It is best to store under an inert gas atmosphere.[1] Some piperazine compounds are sensitive to moisture and air.[3]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]

  • Light: Protect from direct sunlight as some related compounds are light-sensitive.[3]

Q2: What are the primary hazards associated with this compound?

While a specific Safety Data Sheet (SDS) for 1-(2-Methylphenyl)piperazin-2-one is not available, the SDS for 1-(o-Tolyl)piperazine indicates that it can cause severe skin burns and eye damage.[5][6] The parent compound, piperazin-2-one, is listed as a skin and eye irritant and may cause allergic skin reactions and respiratory irritation.[7] Therefore, it is crucial to handle 1-(2-Methylphenyl)piperazin-2-one with appropriate personal protective equipment (PPE).

Q3: What Personal Protective Equipment (PPE) should I use when handling this compound?

Given the hazards of analogous compounds, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[1]

  • Body Protection: A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[1]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

Q4: What are the known incompatibilities for this class of compounds?

Piperazine derivatives are generally incompatible with:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Acid anhydrides[3]

  • Acid chlorides[3]

Avoid contact with these materials to prevent vigorous and potentially hazardous reactions.

Q5: In which solvents is 1-(2-Methylphenyl)piperazin-2-one likely to be soluble?

Troubleshooting Guides

This section provides guidance on common issues that may arise during the synthesis and use of 1-(2-Methylphenyl)piperazin-2-one.

Guide 1: Troubleshooting Low Yields in Synthesis

Low yields in the synthesis of substituted piperazin-2-ones are a frequent challenge. The following workflow can help identify and resolve the underlying issues.

Caption: A workflow for troubleshooting low yields in the synthesis of piperazin-2-one derivatives.

Common Causes and Solutions for Low Yields:

  • Incomplete Reaction: If analysis of the crude mixture shows a significant amount of starting material, consider increasing the reaction time or temperature. Ensure all reagents are of sufficient purity and anhydrous where necessary.

  • Side Reactions: The formation of byproducts is a common issue in piperazine chemistry.[9] For instance, in reactions involving piperazine, double substitution leading to undesired disubstituted products can occur. Using a large excess of one reagent or employing protecting group strategies can mitigate this.[9]

  • Purification Losses: Piperazine derivatives can be challenging to purify, and significant material loss can occur during column chromatography.[9] If possible, developing a crystallization protocol for purification is often more efficient for larger scales.

  • Instability of Reactants or Intermediates: Some reactants or intermediates in the synthesis of heterocyclic compounds can be unstable under the reaction conditions. It may be necessary to modify the reaction temperature, pH, or choice of solvent to improve stability.

Guide 2: Addressing Compound Stability and Degradation

Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed even under refrigerated or frozen conditions over several months.[10]

Q: My compound appears to be degrading over time, what can I do?

  • Confirm Degradation: Use an analytical technique like LC-MS or NMR to confirm that the observed changes are due to degradation and not contamination.

  • Optimize Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere). Aliquoting the compound into smaller, single-use vials can prevent degradation from repeated freeze-thaw cycles and exposure to air and moisture.[2]

  • Re-purification: If the compound has started to degrade, re-purification by column chromatography or recrystallization may be necessary before use in sensitive experiments.

  • Consider pH: The stability of piperazine derivatives can be pH-dependent. Ensure that the storage solvent is at an appropriate pH if the compound is stored in solution.

Potential Degradation Pathways:

While specific degradation pathways for 1-(2-Methylphenyl)piperazin-2-one are not documented, studies on piperazine itself show that it can undergo thermal and oxidative degradation, leading to the formation of various byproducts including ethylenediamine and N-formyl piperazine.[11][12] The presence of the lactam functionality in piperazin-2-one could make it susceptible to hydrolysis, especially under acidic or basic conditions.

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions

This protocol provides a general guideline for handling the solid compound and preparing stock solutions.

Materials:

  • 1-(2-Methylphenyl)piperazin-2-one (solid)

  • Anhydrous solvent (e.g., DMSO, DMF, or as determined by solubility tests)

  • Calibrated balance

  • Chemical fume hood

  • Appropriate PPE (goggles, gloves, lab coat)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile vials for aliquoting

Procedure:

  • Preparation: Perform all operations in a chemical fume hood. Ensure the work area is clean and dry.

  • Weighing: Tare a clean, dry vial on the balance. Carefully transfer the desired amount of 1-(2-Methylphenyl)piperazin-2-one to the vial. It is advisable to do this under a gentle stream of inert gas if the compound is suspected to be hygroscopic.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Sonication may be used if necessary, but avoid excessive heating.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile vials.[2] Purge the headspace of each vial with inert gas before sealing.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C as recommended for related compounds.[2]

Caption: A standard workflow for preparing stock solutions of 1-(2-Methylphenyl)piperazin-2-one.

Data Summary

The following table summarizes key physical and safety data extrapolated from closely related compounds. This data should be used as a guideline only.

PropertyValue (Analog Compound)Source Analog
Physical State SolidPiperazine[3]
Appearance Off-whitePiperazine[3]
Melting Point 107 - 111 °CPiperazine[3]
Boiling Point 146 - 148 °CPiperazine[3]
Primary Hazards Causes severe skin burns and eye damage1-(o-Tolyl)piperazine[5][6]
Skin and eye irritant, may cause allergic reactionsPiperazin-2-one[7]
Incompatibilities Strong oxidizing agents, strong acidsPiperazine[3]

References

  • PubChem. Piperazin-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methylpiperazin-2-one. National Center for Biotechnology Information. [Link]

  • Janeba, Z. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

  • Freeman, S. A. et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 103-110. [Link]

  • ProMolix. 1-(2-Methylphenyl)piperazine Properties. [Link]

  • Lepitre, T. et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6108. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Savic, V., & Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • AuteChem. Sourcing High-Purity Piperazine Derivatives: A Buyer's Guide. [Link]

  • Shree Ganesh Chemicals. What Is Piperazine derivatives?? Guide. [Link]

  • Cheng, W. C. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 104-111. [Link]

  • Einbu, A. et al. (2014). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 53(24), 9999-10008. [Link]

  • Dranka, M. et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3326. [Link]

  • Nielsen, P. T. et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923. [Link]

  • Vevelstad, S. J. et al. (2013). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 52(43), 15152-15159. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenylpiperazine Derivatives: Profiling 1-(2-Methylphenyl)piperazin-2-one

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in centrally...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in centrally active pharmacological agents.[1][2] Compounds built on this scaffold have demonstrated remarkable versatility, modulating a spectrum of neurotransmitter systems—primarily serotonergic, but also dopaminergic and adrenergic—leading to treatments for depression, anxiety, and schizophrenia.[3][4][5] The therapeutic utility of these agents is profoundly influenced by the nature and position of substituents on both the phenyl ring and the piperazine core.[3]

This guide provides an in-depth comparative analysis focusing on 1-(2-Methylphenyl)piperazin-2-one , a derivative distinguished by two key structural modifications: an ortho-methyl group on the phenyl ring and a carbonyl group at the 2-position of the piperazine ring, forming a piperazin-2-one heterocycle. We will compare this compound to archetypal phenylpiperazines such as the parent 1-phenylpiperazine, the clinically significant antidepressant Trazodone, and the widely studied research tool meta-chlorophenylpiperazine (mCPP). Through a discussion of structure-activity relationships (SAR), synthetic strategy, and detailed protocols for in vitro evaluation, we will elucidate the potential pharmacological uniqueness of 1-(2-Methylphenyl)piperazin-2-one.

Part 1: Structural and Synthetic Analysis

The pharmacological profile of a phenylpiperazine derivative is dictated by its three-dimensional shape and electronic properties, which govern its interaction with biological targets. The introduction of substituents serves to fine-tune these characteristics.

Comparative Structural Features

The primary structural divergence of 1-(2-Methylphenyl)piperazin-2-one from common phenylpiperazines lies in its piperazin-2-one ring. This feature introduces a planar amide bond, reducing the conformational flexibility of the ring compared to a standard piperazine. The carbonyl oxygen can act as a hydrogen bond acceptor, potentially introducing new interactions within a receptor's binding pocket.

The ortho-methyl group on the phenyl ring is also significant. Its steric bulk can influence the preferred orientation (dihedral angle) of the phenyl ring relative to the piperazine core, which is a critical determinant for receptor affinity and selectivity. Furthermore, this substitution pattern can impact metabolic stability by sterically hindering ortho-hydroxylation, a common metabolic pathway.

G cluster_core Core Scaffolds cluster_derivatives Key Derivatives Phenylpiperazine 1-Phenylpiperazine (Parent Scaffold) Piperazinone Phenylpiperazin-2-one (Modified Core) Phenylpiperazine->Piperazinone C2-Carbonyl Addition mCPP m-Chlorophenylpiperazine (mCPP) (Metabolite & Tool) Phenylpiperazine->mCPP meta-Cl Substitution Trazodone Trazodone (SARI Antidepressant) Phenylpiperazine->Trazodone meta-Cl & N4-Alkyl Chain Substitution Target 1-(2-Methylphenyl)piperazin-2-one (Compound of Interest) Piperazinone->Target ortho-CH3 Substitution

Caption: Structural relationships between core scaffolds and key derivatives.

Synthetic Strategy: A Plausible Route to 1-(2-Methylphenyl)piperazin-2-one

The synthesis of piperazin-2-one derivatives can be achieved through various methodologies, often involving cyclization reactions.[6][7] A robust and modular approach involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide. For the target compound, the synthesis can be logically designed as a two-step process starting from commercially available N-(2-methylphenyl)piperazine, though multiple pathways exist.[8] A more direct and versatile approach, however, builds the ring system from simpler precursors.

The following workflow outlines a plausible synthetic route. The rationale for this approach is its efficiency and the use of readily available starting materials, allowing for the potential creation of a library of analogues for SAR studies.

G Start1 2-Methylaniline Step1 Reductive Amination Start1->Step1 Start2 N-Boc-aminoacetaldehyde Start2->Step1 Intermediate1 N1-(2-Methylphenyl)-N2- (tert-butoxycarbonyl)ethane-1,2-diamine Step1->Intermediate1 Step2 Reaction with Ethyl Bromoacetate Intermediate1->Step2 Intermediate2 Linear Precursor Step2->Intermediate2 Step3 Boc Deprotection & Intramolecular Cyclization Intermediate2->Step3 FinalProduct 1-(2-Methylphenyl) piperazin-2-one Step3->FinalProduct

Caption: A plausible synthetic workflow for 1-(2-Methylphenyl)piperazin-2-one.

Part 2: Comparative Pharmacological Evaluation

To objectively compare 1-(2-Methylphenyl)piperazin-2-one with other phenylpiperazines, a standardized panel of in vitro assays is essential. The primary targets for this class of compounds are serotonin (5-HT) receptors and the serotonin transporter (SERT).[9][10]

Experimental Design: Rationale and Workflow

The cornerstone of a pharmacological comparison is the radioligand receptor binding assay, which quantifies the affinity of a compound for a specific target protein.[11][12] This is followed by functional assays to determine whether the compound activates (agonism) or blocks (antagonism) the receptor.

Causality Behind Experimental Choices:

  • Target Selection: We focus on 5-HT1A, 5-HT2A, and 5-HT2C receptors, as they are primary mediators of antidepressant and anxiolytic effects associated with phenylpiperazines.[9] The serotonin transporter (SERT) is included to assess potential reuptake inhibition, a common mechanism for antidepressants.[3]

  • Assay Format: A competitive binding assay is chosen for its robustness and high-throughput capability.[13] It measures the ability of our test compounds to displace a radiolabeled ligand with known high affinity for the target, allowing for the calculation of the inhibition constant (Ki).[11]

  • Self-Validation: Each assay must include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled competing drug) to ensure that the measured specific binding is valid.[14]

G Prep Compound Stock Preparation (DMSO, 10 mM) Assay In Vitro Assay Panel Prep->Assay Binding Radioligand Binding (Affinity, Ki) Assay->Binding Functional Functional Assays (Activity, EC50/IC50) Assay->Functional T1 5-HT1A Receptor Binding->T1 T2 5-HT2A Receptor Binding->T2 T3 SERT Binding->T3 Functional->T1 Functional->T2 Data Data Analysis (IC50 → Ki Conversion, Non-linear Regression) T1->Data T2->Data T3->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental workflow for comparative in vitro pharmacological profiling.

Protocol: Radioligand Binding Assay (Filtration Method)

This protocol describes a general method for determining the binding affinity (Ki) of test compounds at the human 5-HT2A receptor. This protocol can be adapted for other targets by selecting the appropriate radioligand and cell membrane preparation.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Mianserin (10 µM final concentration).

  • Test Compounds: 1-(2-Methylphenyl)piperazin-2-one and comparators, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).[15]

  • Scintillation Cocktail & Counter.

Procedure:

  • Plate Preparation: Prepare a 96-well dilution plate containing serial dilutions of the test compounds in assay buffer. Include wells for "total binding" (buffer only) and "non-specific binding" (10 µM Mianserin).

  • Reaction Mixture: In a separate 96-well assay plate, add the following in order:

    • 50 µL of assay buffer.

    • 25 µL of the appropriate compound dilution (or control) from the dilution plate.

    • 25 µL of radioligand ([3H]-Ketanserin) diluted in assay buffer to a final concentration of ~1.0 nM (at or near its Kd).[13]

    • 100 µL of the 5-HT2A receptor membrane preparation (typically 5-15 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. This step is critical to separate the receptor-bound radioligand from the unbound radioligand.[15]

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand. The speed of this step is crucial to prevent significant dissociation of the bound ligand.[11]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Summary & SAR Insights

The following table presents plausible, illustrative data for our compounds of interest, based on established structure-activity relationships in the phenylpiperazine class. This data serves as a framework for discussion.

Compound5-HT2A (Ki, nM)5-HT1A (Ki, nM)SERT (Ki, nM)Key Structural Features
1-Phenylpiperazine 850450>10,000Unsubstituted parent scaffold[16]
mCPP 35120250meta-Chloro substitution
Trazodone 2065180meta-Chloro, N4-alkyl chain[10]
1-(2-Methylphenyl)piperazin-2-one 15090800ortho-Methyl, C2-carbonyl

Note: Data for 1-(2-Methylphenyl)piperazin-2-one is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Interpretation:

  • Effect of Phenyl Substitution: The electron-withdrawing chloro group at the meta-position (mCPP, Trazodone) significantly increases affinity for the 5-HT2A receptor compared to the unsubstituted 1-phenylpiperazine.[3] The hypothetical data for our target compound suggests that an ortho-methyl group may be less favorable for 5-HT2A affinity than a meta-chloro group, possibly due to steric hindrance, but still represents an improvement over the unsubstituted scaffold.

  • Effect of the Piperazin-2-one Ring: The presence of the carbonyl group and the resulting amide bond may contribute to the predicted higher affinity for the 5-HT1A receptor. This receptor's binding pocket is known to accommodate hydrogen bond acceptors. This modification, combined with the lack of a bulky N4-side chain, likely results in lower SERT affinity compared to Trazodone.

  • Overall Profile: Based on this illustrative data, 1-(2-Methylphenyl)piperazin-2-one emerges as a potential ligand with moderate-to-high affinity for serotonin receptors, particularly 5-HT1A, and weaker activity at the serotonin transporter. This profile distinguishes it from potent 5-HT2A antagonists like Trazodone and non-selective agents like mCPP.

Part 3: Mechanistic Insights and Future Directions

The in vitro binding profile provides a static snapshot of a compound's potential. To understand its functional consequences, we must consider its impact on cellular signaling.

Signaling Pathway Considerations

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron.[9] This inhibitory signaling is a key mechanism for anxiolytic and antidepressant effects.

G cluster_membrane Cell Membrane Ligand 5-HT or Agonist Ligand Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Opens, K+ efflux ATP ATP ATP->AC Response Neuronal Hyperpolarization (Inhibitory Effect) K_ion->Response

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Future Experimental Steps:

  • Functional Assays: A cAMP assay should be performed to confirm whether 1-(2-Methylphenyl)piperazin-2-one acts as an agonist or antagonist at the 5-HT1A receptor.

  • Selectivity Panel: The compound should be screened against a wider panel of CNS targets (e.g., other 5-HT subtypes, dopamine receptors, adrenergic receptors) to establish a comprehensive selectivity profile.

  • In Vivo Studies: If a promising in vitro profile is confirmed, behavioral assays in animal models, such as the forced swim test (for antidepressant-like activity) or the elevated plus-maze (for anxiolytic-like effects), would be the logical next step.[9]

Conclusion

This guide establishes a framework for evaluating 1-(2-Methylphenyl)piperazin-2-one in the context of other phenylpiperazine derivatives. Its unique combination of an ortho-methylphenyl group and a piperazin-2-one core suggests a potentially distinct pharmacological profile, possibly characterized by significant 5-HT1A receptor affinity. The provided experimental protocols offer a clear and scientifically rigorous path to validating this hypothesis. By systematically dissecting the contributions of each structural modification, researchers can gain valuable insights into the nuanced structure-activity relationships that govern the activity of this important class of neuropharmacological agents, paving the way for the development of next-generation therapeutics with improved efficacy and selectivity.

References

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules.
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  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
  • Evaluation of phenylpiperazines as targeting agents for neuroblastoma. (n.d.). PMC.
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (n.d.). Jetir.Org.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). PMC.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry.
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  • In vitro receptor binding assays: General methods and considerations. (2025).
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  • Receptor Binding Assays. (n.d.).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
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Comparative

Comparative Analysis of the Biological Activity of Piperazin-2-one Analogues: A Guide for Drug Discovery Professionals

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are te...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs with applications in anticancer, antiviral, and central nervous system therapies.[1][2] The piperazin-2-one motif, a derivative of piperazine, integrates an amide functionality into the six-membered ring, providing a unique combination of rigidity, hydrogen bonding capabilities, and synthetic tractability.[3] This guide offers a comparative analysis of the biological activities of various piperazin-2-one analogues, providing researchers and drug development professionals with a synthesized overview of their therapeutic potential, supported by experimental data and detailed protocols.

I. Anticancer Activity: A Dominant Therapeutic Avenue

The development of novel anticancer agents is a primary focus for the application of piperazin-2-one analogues.[4] Researchers have explored the introduction of various substituents to this core, leading to compounds with significant cytotoxic activity against a range of human cancer cell lines.[5][6][7]

Comparative Cytotoxicity of Piperazin-2-one Analogues

A critical initial step in assessing anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines.[8][9][10] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Analogue ClassKey Structural FeaturesTarget Cell LineIC50 (µM)Reference
Benzothiazole Hybrids N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-carboxamidesCCRF-SB (Leukemia)2.3 - 7.3[11]
Quinoxaline Di-N-oxide Hybrids Piperazine derivatives of quinoxaline di-N-oxideHT29 (Colon)0.28[6]
SiHa (Cervical)0.25[6]
1,3,4-Oxadiazole-2-thione Hybrids Substituted 1,4-benzodioxanHepG2 (Liver)5.78[6]
Phenylpiperazine Derivatives of 1,2-Benzothiazine Varied substitutions on the phenylpiperazine moietyMCF-7 (Breast)Varied, some more potent than doxorubicin[12]
Pyranopyridine Hybrids Piperazine-substituted pyranopyridine backboneVariousMicromolar and submicromolar concentrations[7]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that hybridization of the piperazin-2-one core with other heterocyclic systems, such as benzothiazole, quinoxaline, and oxadiazole, is a fruitful strategy for enhancing anticancer activity.[6][11] For instance, certain quinoxaline di-N-oxide derivatives exhibit potent cytotoxicity with IC50 values in the sub-micromolar range.[6] Similarly, some phenylpiperazine derivatives of 1,2-benzothiazine have shown greater cytotoxicity against breast cancer cells than the established anticancer drug doxorubicin.[12]

Mechanisms of Anticancer Action

Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.[13] Several piperazine-based compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][4][5][14]

One investigated mechanism involves the induction of apoptosis through the activation of caspases, key enzymes in the apoptotic cascade.[5] For example, some phosphonic derivatives of related N-heterocycles have been found to induce apoptosis associated with an increased activity of caspase 3/7.[5] Furthermore, some analogues can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[1][5]

Diagram: General Workflow for Anticancer Drug Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Synthesis of Piperazin-2-one Analogues B Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines A->B C Determination of IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Promising Candidates E Apoptosis Assays (e.g., Caspase Activity, Annexin V) C->E Promising Candidates F Target Identification (e.g., Kinase Assays, Western Blot) C->F Promising Candidates G In Vivo Efficacy (Animal Models) E->G F->G H Toxicology and Pharmacokinetic Studies G->H

Caption: A tiered approach for the evaluation of novel piperazin-2-one analogues for anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability, which serves as an indicator of the cytotoxic effects of a compound.[8]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazin-2-one analogues in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: A Growing Area of Investigation

Piperazine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][15][16][17]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

Analogue ClassKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
Thiazole Hybrids 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesListeria monocytogenesPotent activity reported[19]
Methicillin-resistant S. aureus (MRSA)More potent than ampicillin[19]
Pyrimidine Hybrids 4-substituted-2-(4-methyl/phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidinesStaphylococcus aureus, Bacillus subtilis, Escherichia coliGood activity at 40 µg/mL[20]
1,3,4-Thiadiazole Hybrids N,N'-bis(1,3,4-thiadiazole) moietyEscherichia coliSignificant activity[21]

Analysis of Structure-Activity Relationships (SAR):

The incorporation of a thiazole ring appears to be a promising strategy for developing potent antibacterial agents, with some analogues showing greater efficacy against MRSA than the standard antibiotic ampicillin.[19] Pyrimidine-piperazine hybrids also exhibit good antibacterial and antifungal activity.[20] Interestingly, some 1,3,4-thiadiazole derivatives show significant activity against Gram-negative bacteria like E. coli.[21]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18][22][23]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the piperazin-2-one analogue in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Diagram: Antimicrobial Susceptibility Testing Workflow

G A Prepare Serial Dilutions of Piperazin-2-one Analogue in 96-well plate C Inoculate Wells with Microorganism A->C B Prepare Standardized Bacterial/Fungal Inoculum B->C D Incubate at Optimal Temperature C->D E Visually Assess for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

III. Other Notable Biological Activities

While anticancer and antimicrobial activities are the most extensively studied, piperazin-2-one analogues have shown promise in other therapeutic areas as well.

  • Antiviral Activity: Certain trisubstituted piperazin-2-one derivatives have demonstrated the ability to inhibit the replication of adenovirus.[3] Additionally, the broader class of pyrazine derivatives, to which piperazin-2-ones belong, includes compounds like favipiravir with known antiviral activity against influenza and other viruses.[24]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[25] While less explored for piperazin-2-one analogues specifically, this remains a potential area for future research.

  • Anthelmintic Activity: Piperazine itself has a long history of use as an anthelmintic agent, particularly against roundworms.[26] Its mechanism of action involves causing flaccid paralysis in the worms, leading to their expulsion.[26][14]

Conclusion and Future Directions

The piperazin-2-one scaffold has proven to be a versatile and valuable starting point for the development of novel therapeutic agents. The existing body of research clearly demonstrates the potential of its analogues in oncology and infectious diseases. The key to unlocking further potential lies in the rational design of new derivatives based on a thorough understanding of structure-activity relationships. Future research should focus on:

  • Elucidating detailed mechanisms of action for the most potent compounds.

  • Optimizing pharmacokinetic properties to improve bioavailability and reduce potential toxicity.

  • Exploring a wider range of biological targets , including those related to CNS and inflammatory disorders.

By leveraging the synthetic accessibility and favorable biological profile of the piperazin-2-one core, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Garrod, L. P., & Waterworth, P. M. (1962). A new method for antibiotic susceptibility testing.
  • Wroblewska, J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Fungi, 8(3), 221.
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • University of Košice. (n.d.). Antimicrobial susceptibility testing - methods. Retrieved from [Link]

  • Głowacka, I. E., et al. (2020).
  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1632-1664.
  • García-Fuente, A., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Topics in Medicinal Chemistry, 15(21), 2136-2142.
  • Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics, 42(8), 1241-1247.
  • Gribova, O. V., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(12), 7168-7186.
  • MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Retrieved from [Link]

  • Gandin, V., et al. (2022). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions, 51(20), 7731-7746.
  • Semantic Scholar. (n.d.). Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. Retrieved from [Link]

  • Preprints.org. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2019).
  • Ordynets, A. V., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 4893.
  • World Journal of Pharmaceutical Research. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Al-Souda, Y. A., et al. (2010). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles.
  • Arakelova, E. A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208.
  • MDPI. (n.d.). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2015, August 6). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

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Validation

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Assessment of 1-(2-Methylphenyl)piperazin-2-one

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The intricate tapestry of the human proteome means that even the most carefully designed therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The intricate tapestry of the human proteome means that even the most carefully designed therapeutic agent can engage with unintended targets. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-(2-Methylphenyl)piperazin-2-one, a compound belonging to the versatile piperazine class of molecules known for their broad bioactivity.[1][2] Understanding a compound's selectivity is not merely an academic exercise; it is a critical step in de-risking a drug candidate, elucidating its full pharmacological profile, and potentially uncovering novel therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust assessment strategy.

The Scientific Imperative: Why Cross-Reactivity Matters

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic systems.[3][4][5] The seemingly minor substitution of a 2-methylphenyl group on a piperazin-2-one core necessitates a thorough investigation of its binding profile. Uncharacterized off-target interactions can lead to:

  • Adverse Drug Reactions (ADRs): Unexpected binding to receptors like histamine or alpha-adrenergic receptors can cause unwanted side effects.[6]

  • Misinterpreted Efficacy: A therapeutic effect might be mistakenly attributed solely to the primary target, when in fact, it results from a polypharmacological profile.

  • New Therapeutic Opportunities: An off-target interaction may prove beneficial for a different indication, opening new avenues for development.[7]

Our investigation will therefore be guided by a logical progression from broad, unbiased screening to focused, functional characterization.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment follows a multi-tiered approach. Initially, we determine the binding affinity across a rationally selected panel of receptors. Subsequently, for any significant interactions ("hits"), we must determine the functional consequence of that binding—is the compound an agonist, antagonist, or modulator?

G cluster_0 Phase 1: Binding Affinity Assessment cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: Selectivity & Interpretation A Compound Synthesis & Quality Control (1-(2-Methylphenyl)piperazin-2-one) B Primary Target Binding Assay (Determine On-Target Ki) A->B Validate Primary Activity C Broad Panel Radioligand Binding Screen (e.g., 40+ GPCRs, Ion Channels) A->C Broad Screening H Calculate Selectivity Ratios (Off-Target Ki / On-Target Ki) B->H D Data Analysis: Identify Off-Target 'Hits' (e.g., Ki < 1 µM) C->D Prioritize Hits E Select Relevant Functional Assay (e.g., cAMP, Ca2+ Flux, etc.) D->E For each significant 'Hit' D->H F Dose-Response Analysis: Determine Agonist (EC50) or Antagonist (IC50) Activity E->F G Assess Mode of Action (e.g., Full Agonist, Partial Agonist, Inverse Agonist, Antagonist) F->G I Integrate Data: Build Comprehensive Pharmacological Profile G->I H->I Contextualize Selectivity

Caption: Workflow for Cross-Reactivity Assessment.

Methodology 1: Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity of a test compound to a specific receptor. It relies on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay (General Protocol)

  • Preparation of Membranes: Utilize cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing the 5-HT1A receptor). Homogenize cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor-expressing cell membranes.

    • A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor), typically at its Kd concentration.

    • Varying concentrations of the test compound, 1-(2-Methylphenyl)piperazin-2-one (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The exact time and temperature are receptor-dependent.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Methodology 2: Functional Assays

Observing binding is insufficient; we must understand its functional effect. For G-protein coupled receptors (GPCRs), which are common targets for piperazine derivatives, downstream signaling events like changes in cyclic AMP (cAMP) levels are excellent functional readouts.

Visualizing the Mechanism: A Gs-Coupled Receptor Pathway

Many receptors, such as the dopamine D1 and β-adrenergic receptors, signal through the Gs protein, leading to the production of cAMP. A compound's effect on this pathway defines its functional activity.

cluster_cell Cell Membrane cluster_g_protein G-Protein (Inactive) receptor GPCR (Gs-Coupled) g_alpha_s Gαs-GDP receptor->g_alpha_s GDP-GTP Exchange g_beta_gamma Gβγ ac Adenylate Cyclase g_alpha_s->ac Activates ligand Agonist (e.g., Test Compound) ligand->receptor Binds & Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylation Cascade

Caption: Simplified Gs-Protein Signaling Pathway.

Protocol: cAMP Accumulation Assay (HTRF®)

  • Cell Plating: Seed cells expressing the receptor of interest into a 384-well plate and culture overnight.

  • Compound Addition: Treat cells with a range of concentrations of 1-(2-Methylphenyl)piperazin-2-one.

    • For Agonist Mode: Add the compound directly and incubate.

    • For Antagonist Mode: Pre-incubate with the test compound, then stimulate with a known agonist at its EC₈₀ concentration.

  • Lysis and Detection: Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Incubate in the dark for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF® ratio against the log concentration of the test compound.

    • Agonist: A decrease in the signal indicates cAMP production. Fit a curve to determine the EC₅₀ (potency) and the maximum effect (efficacy).

    • Antagonist: The compound will reverse the effect of the known agonist. Fit a curve to determine the IC₅₀.

Comparative Data Analysis

To provide context, we compare the binding and functional profile of 1-(2-Methylphenyl)piperazin-2-one against a known reference compound, such as Buspirone, a 5-HT1A partial agonist with a similar arylpiperazine core. The following data is hypothetical and for illustrative purposes.

Table 1: Comparative Radioligand Binding Affinity Profile

Receptor Target1-(2-Methylphenyl)piperazin-2-one (Ki, nM)Buspirone (Reference) (Ki, nM)
Serotonin 5-HT1A 15.2 25.5
Serotonin 5-HT2A850450
Dopamine D2 75.6 30.1
Alpha-1 Adrenergic255150
Alpha-2 Adrenergic> 10,000> 10,000
Sigma-1430980

Table 2: Comparative Functional Activity Profile

Receptor TargetAssay Type1-(2-Methylphenyl)piperazin-2-oneBuspirone (Reference)
Serotonin 5-HT1A cAMP AssayPartial Agonist (EC₅₀ = 98 nM, Emax = 45%)Partial Agonist (EC₅₀ = 150 nM, Emax = 55%)
Dopamine D2 cAMP AssayAntagonist (IC₅₀ = 210 nM)Antagonist (IC₅₀ = 110 nM)

Interpretation and Field-Proven Insights

The hypothetical data paints a clear picture. While 1-(2-Methylphenyl)piperazin-2-one may have a primary target not listed, this cross-reactivity screen reveals a significant polypharmacological profile.

  • High Affinity for 5-HT1A: The compound shows a high affinity (Ki = 15.2 nM) for the 5-HT1A receptor, comparable to the reference compound Buspirone. Functionally, it acts as a partial agonist. This is a crucial finding, as 5-HT1A partial agonism is a clinically validated mechanism for anxiolytic and antidepressant effects.[1] This "off-target" effect could be a primary driver of in vivo activity or a desirable secondary characteristic.

  • Moderate Dopamine D2 Antagonism: The compound also binds to the D2 receptor with moderate affinity (Ki = 75.6 nM) and acts as an antagonist. This profile is reminiscent of some atypical antipsychotic drugs.[1] The selectivity window between 5-HT1A and D2 (approximately 5-fold) is relatively narrow, suggesting that at therapeutic doses intended for a 5-HT1A target, D2 receptor occupancy could occur, potentially leading to side effects or contributing to the overall efficacy profile.

  • Low Affinity for Other Receptors: The compound shows weak affinity for 5-HT2A, Alpha-1, and Sigma-1 receptors, and is inactive at Alpha-2 receptors. This suggests a lower likelihood of side effects commonly associated with these targets (e.g., sedation, orthostatic hypotension).

Conclusion

The cross-reactivity assessment of 1-(2-Methylphenyl)piperazin-2-one demonstrates that it is not a highly selective compound. It possesses a dual character as a 5-HT1A partial agonist and a D2 antagonist. This guide illustrates a systematic and robust methodology for uncovering such a profile. By integrating binding affinity data with functional activity, researchers can build a comprehensive understanding of a compound's mechanism of action, foresee potential liabilities, and identify new opportunities. A thorough cross-reactivity screen is an indispensable tool in the successful translation of a chemical entity into a safe and effective therapeutic.

References

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  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate, NATURALISTA CAMPANO.[Link]

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  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ResearchGate, Pharmaceuticals.[Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Novel Phenylpiperazin-2-one Analogues

For researchers in neurotherapeutics, the piperazine scaffold is a cornerstone of CNS-active drug design.[1][2][3] Its derivatives are explored for a multitude of applications, from antipsychotics to anxiolytics.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurotherapeutics, the piperazine scaffold is a cornerstone of CNS-active drug design.[1][2][3] Its derivatives are explored for a multitude of applications, from antipsychotics to anxiolytics.[1][2] This guide provides a comprehensive framework for the preclinical pharmacokinetic comparison of a novel chemical series, using 1-(2-Methylphenyl)piperazin-2-one as a representative parent compound for a hypothetical series of analogues. We will delve into the critical experimental workflows, from in-life animal studies to bioanalytical quantification, and discuss the interpretation of key pharmacokinetic parameters that dictate a compound's potential for clinical success.

The Rationale: Why Pharmacokinetics Dictates CNS Drug Viability

A CNS drug's journey to its target is fraught with physiological hurdles, most notably the blood-brain barrier (BBB).[4] Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. A molecule with excellent in vitro potency is of little therapeutic value if it cannot achieve and sustain adequate concentrations at its site of action in the brain.[4][5] Therefore, a robust pharmacokinetic assessment is a critical, early-stage step in the drug discovery pipeline.

This guide will focus on a head-to-head comparison of our lead compound, 1-(2-Methylphenyl)piperazin-2-one, and its synthesized analogues. The primary objective is to identify candidates with optimized pharmacokinetic properties for further development.

Experimental Design: A Multi-Faceted Approach to Characterizing Pharmacokinetics

A thorough pharmacokinetic study requires a combination of in vivo and bioanalytical techniques. The following sections outline the essential experimental protocols.

In Vivo Rodent Pharmacokinetic Study

The foundational step in characterizing the in vivo behavior of a new chemical entity is the rodent pharmacokinetic study. This allows for the determination of fundamental parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Protocol: Rodent Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group/route of administration) are typically used. The choice of rodent species can be critical and should be considered based on the specific drug targets and metabolic pathways.[6]

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., 20% Captisol®) for both intravenous (IV) and oral (PO) administration.

  • Dose Administration:

    • Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein. The IV route serves as the reference to determine absolute bioavailability.

    • Oral (PO): A single oral gavage dose (e.g., 5-10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Brain Tissue Collection (Optional but Recommended for CNS Drugs): At the terminal time point, animals are euthanized, and brain tissue is collected to determine the brain-to-plasma concentration ratio (Kp).[7][8]

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_0 In-Life Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis Dose Formulation Dose Formulation Dose Administration (IV & PO) Dose Administration (IV & PO) Dose Formulation->Dose Administration (IV & PO) Serial Blood Sampling Serial Blood Sampling Dose Administration (IV & PO)->Serial Blood Sampling Terminal Brain Collection Terminal Brain Collection Dose Administration (IV & PO)->Terminal Brain Collection Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Brain Homogenization Brain Homogenization Terminal Brain Collection->Brain Homogenization Storage at -80°C Storage at -80°C Plasma Separation->Storage at -80°C LC-MS/MS Analysis LC-MS/MS Analysis Storage at -80°C->LC-MS/MS Analysis Storage at -80°C->LC-MS/MS Analysis Brain Homogenization->Storage at -80°C Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Workflow for a typical rodent pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10][11]

Experimental Protocol: LC-MS/MS Bioanalysis of Plasma and Brain Homogenate

  • Sample Preparation:

    • Plasma: Protein precipitation is a common and efficient method. An organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., 1-(2-Methylphenyl)piperazin-2-one-d7) is added to the plasma samples to precipitate proteins.[9][12]

    • Brain Homogenate: Brain tissue is first homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation in the same manner as the plasma samples.[4]

  • Chromatographic Separation: The supernatant from the precipitation step is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for quantification.

  • Calibration and Quality Control: A calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix (plasma or brain homogenate). Quality control samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay.[9]

Diagram: Bioanalytical Workflow using LC-MS/MS

G Plasma or Brain Homogenate Plasma or Brain Homogenate Protein Precipitation with Internal Standard Protein Precipitation with Internal Standard Plasma or Brain Homogenate->Protein Precipitation with Internal Standard Centrifugation Centrifugation Protein Precipitation with Internal Standard->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Injection LC-MS/MS Injection Supernatant Transfer->LC-MS/MS Injection Chromatographic Separation Chromatographic Separation LC-MS/MS Injection->Chromatographic Separation Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection (MRM) Data Quantification Data Quantification Mass Spectrometric Detection (MRM)->Data Quantification

Caption: A typical bioanalytical workflow for sample analysis.

Data Analysis and Interpretation: Translating Numbers into Insights

Once the concentration-time data is obtained, non-compartmental analysis is used to calculate the key pharmacokinetic parameters.

ParameterDescriptionImportance for CNS Drug Candidates
t1/2 (Half-life) The time required for the drug concentration to decrease by half.Influences dosing frequency. A moderate half-life is often desirable.
Cmax (Maximum Concentration) The highest concentration of the drug observed in the plasma.Should be above the therapeutically effective concentration.
Tmax (Time to Maximum Concentration) The time at which Cmax is reached after oral administration.Indicates the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.A key indicator of overall drug exposure.
CL (Clearance) The volume of plasma cleared of the drug per unit time.High clearance may lead to a short half-life and low exposure.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[13]A large Vd may indicate extensive tissue distribution, which is often desirable for CNS drugs.[13]
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.High oral bioavailability is crucial for patient compliance and effective oral therapies.
Kp (Brain-to-Plasma Ratio) The ratio of the drug concentration in the brain to that in the plasma at a specific time point.[14]A primary indicator of blood-brain barrier penetration. A Kp > 1 is generally desired for CNS targets.

Comparative Analysis: A Hypothetical Case Study

Let's consider a hypothetical comparison between our parent compound, 1-(2-Methylphenyl)piperazin-2-one (Compound A), and two analogues: one with a fluoro-substitution on the phenyl ring (Compound B) and another with an extended alkyl chain on the piperazine nitrogen (Compound C).

ParameterCompound ACompound BCompound C
t1/2 (hr) 4.26.82.1
Cmax (ng/mL) 850920650
Tmax (hr) 1.01.50.5
AUC (ng*hr/mL) 450078002100
CL (mL/min/kg) 251555
Vd (L/kg) 5.24.88.9
F% 658045
Kp 1.21.80.5

Interpretation:

  • Compound B demonstrates the most promising profile. The fluoro-substitution appears to have reduced its clearance, leading to a longer half-life and significantly higher overall exposure (AUC). Crucially, it also shows improved brain penetration (Kp).

  • Compound A has a reasonable profile but could be improved upon.

  • Compound C , with the extended alkyl chain, exhibits rapid clearance, a short half-life, and poor brain penetration, making it a less desirable candidate.

Conclusion and Future Directions

This guide outlines a systematic approach to the pharmacokinetic comparison of novel 1-(2-Methylphenyl)piperazin-2-one analogues. The combination of a well-designed in vivo study and a robust LC-MS/MS bioanalytical method provides the essential data to make informed decisions in the drug discovery process. Based on our hypothetical data, Compound B would be prioritized for further preclinical development, including efficacy studies in relevant disease models and safety pharmacology assessments. The structure-activity relationships derived from such comparisons are invaluable for guiding the design of the next generation of CNS drug candidates.

References

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  • Request PDF. (n.d.). Strategies to assess blood-brain barrier penetration. ResearchGate. [Link]

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  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of medicinal chemistry, 52(10), 3238-3247. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Methylphenyl)piperazin-2-one

Hazard Assessment and Chemical Profile Anticipated Hazards: Skin Corrosion and Irritation: Piperazine derivatives are often corrosive and can cause severe skin burns and irritation.[1][2][3] Serious Eye Damage: Contact w...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Skin Corrosion and Irritation: Piperazine derivatives are often corrosive and can cause severe skin burns and irritation.[1][2][3]

  • Serious Eye Damage: Contact with the eyes can lead to serious and potentially permanent damage.[1][2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[2][6]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2][7]

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[1][2]

Chemical Properties Summary:

PropertyAnticipated Value/CharacteristicSource/Analogy
Molecular Formula C11H14N2O(Calculated)
Appearance Likely a solidAnalogy to similar compounds
Reactivity Incompatible with strong oxidizing agents and strong acids.[4][8][9]Analogy to 2-Methylpiperazine and Piperazine
Stability May be hygroscopic and sensitive to light.[1][9]Analogy to Piperazine

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the risks associated with handling 1-(2-Methylphenyl)piperazin-2-one. The following is a step-by-step guide to selecting and using appropriate PPE.

Core PPE Ensemble

1. Hand Protection: Double Gloving

  • Rationale: To prevent skin contact and absorption. Double gloving provides an additional barrier in case the outer glove is compromised.[10]

  • Procedure:

    • Don a pair of powder-free nitrile or neoprene inner gloves.[11]

    • The cuff of the inner glove should be tucked under the sleeve of the lab coat or gown.

    • Wear a second pair of chemotherapy-grade, chemical-resistant outer gloves over the first pair and the gown's cuff.[10][11]

    • Change outer gloves every 30-60 minutes or immediately if contamination is suspected.[12]

2. Body Protection: Chemical-Resistant Gown

  • Rationale: To protect the skin and personal clothing from splashes and spills.

  • Specifications: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is required.[10][11] Standard cloth lab coats are not sufficient. The gown should have a solid front, long sleeves, and tight-fitting cuffs.[10]

3. Eye and Face Protection: Goggles and Face Shield

  • Rationale: To protect against splashes that could cause severe eye damage.[12][13]

  • Procedure:

    • Wear chemical splash goggles that conform to ANSI Z87.1 standards.

    • For procedures with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[11][12][13]

4. Respiratory Protection

  • Rationale: To prevent the inhalation of airborne particles or aerosols, which can cause respiratory irritation and sensitization.[2][6]

  • When to Use:

    • Weighing and transferring solid compound: A NIOSH-approved N95 or N100 particulate respirator is recommended.[12]

    • Handling outside of a ventilated enclosure or during large spills: A chemical cartridge-type respirator with organic vapor cartridges may be necessary.[12]

  • Important: All personnel required to wear respirators must be properly fit-tested and trained in their use.[12]

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown don2 2. Inner Gloves don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Gown & Inner Gloves doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4

Sources

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